molecular formula C12H16BrNO3S B13704204 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol

Cat. No.: B13704204
M. Wt: 334.23 g/mol
InChI Key: UFKCHRQWLNRMQW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-(methylsulfonyl)piperidin-3-ol
  • 4-(4-Fluorophenyl)-1-(methylsulfonyl)piperidin-3-ol
  • 4-(4-Methylphenyl)-1-(methylsulfonyl)piperidin-3-ol

Uniqueness

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

4-(4-bromophenyl)-1-methylsulfonylpiperidin-3-ol

InChI

InChI=1S/C12H16BrNO3S/c1-18(16,17)14-7-6-11(12(15)8-14)9-2-4-10(13)5-3-9/h2-5,11-12,15H,6-8H2,1H3

InChI Key

UFKCHRQWLNRMQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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